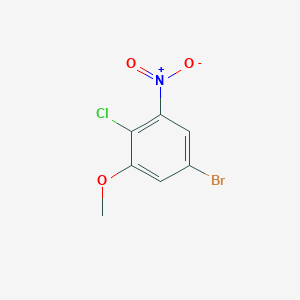
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a benzene ring fused with an oxaborole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of a suitable boronic acid derivative with an ortho-substituted phenol under acidic conditions.
Chlorination: The next step involves the introduction of a chlorine atom at the 4-position of the benzoxaborole ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Propanoic Acid Substitution: The final step involves the introduction of the propanoic acid group at the 7-position. This can be achieved through a substitution reaction using a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxaborole derivatives.
科学研究应用
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent. Benzoxaboroles have shown promise in inhibiting bacterial and fungal enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study the role of boron-containing molecules in biological systems.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
1-Hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the propanoic acid group.
Uniqueness
4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both a chlorine atom and a propanoic acid group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and broadens its range of applications in various fields.
属性
分子式 |
C10H10BClO4 |
|---|---|
分子量 |
240.45 g/mol |
IUPAC 名称 |
3-(4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14) |
InChI 键 |
HDGNJLAYXBVHME-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC(=C2CO1)Cl)CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)

![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)


![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)





